2-Chloro-3,8-dimethyl-5-nitroquinoline: Structural Analysis, Synthesis, and Application in CRF1 Receptor Antagonism
2-Chloro-3,8-dimethyl-5-nitroquinoline: Structural Analysis, Synthesis, and Application in CRF1 Receptor Antagonism
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the design of neuroactive small molecules requires scaffolds that balance lipophilicity, structural rigidity, and functional group versatility. 2-Chloro-3,8-dimethyl-5-nitroquinoline (CAS: 1395411-53-6) is a highly specialized, privileged heterocyclic intermediate[1]. It serves as the foundational building block for synthesizing 2-aryl-8-methyl-5-alkylaminoquinolines—a class of potent, orally bioavailable Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists[2].
This technical guide provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic causality behind its regioselective synthesis, and self-validating protocols for its downstream functionalization in drug discovery workflows.
Physicochemical Properties & Structural Logic
The utility of 2-chloro-3,8-dimethyl-5-nitroquinoline lies in its precisely engineered substitution pattern. Each functional group serves a distinct mechanistic or pharmacological purpose:
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C2-Chlorine: Acts as a highly activated leaving group for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The electron-withdrawing effect of the adjacent endocyclic nitrogen and the C5-nitro group lowers the activation energy for palladium oxidative addition.
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C5-Nitro Group: Serves as a "masked" amine. It provides electron withdrawal during early synthetic steps and is later chemoselectively reduced to a primary amine, providing a nucleophilic handle for N-alkylation.
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C3 & C8-Methyl Groups: These provide critical steric tuning. Pharmacologically, the C8-methyl group restricts the rotational freedom of the subsequent C2-aryl substituent, locking the molecule into a bioactive conformation required for high-affinity binding within the lipophilic pocket of the CRF1 receptor[3].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Chloro-3,8-dimethyl-5-nitroquinoline |
| CAS Registry Number | 1395411-53-6 |
| Molecular Formula | C11H9ClN2O2 |
| Molecular Weight | 236.66 g/mol |
| Structural Class | Nitrogenous Heterocycle (Quinoline derivative) |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Primary Application | Advanced API Intermediate (Neuroendocrine targets) |
Synthetic Workflow and Mechanistic Causality
The transformation of the base quinoline into a functionalized CRF1 antagonist follows a strictly controlled sequence of electrophilic aromatic substitution, cross-coupling, and reduction.
Synthetic workflow from 2-chloro-3,8-dimethylquinoline to CRF1 receptor antagonists.
Protocol 1: Regioselective Nitration (Self-Validating System)
Objective: Synthesize 2-chloro-3,8-dimethyl-5-nitroquinoline via electrophilic aromatic substitution[1].
Causality & Logic:
Nitration of quinolines is highly dependent on the reaction medium. By utilizing concentrated sulfuric acid, the quinoline nitrogen is immediately protonated. This strongly deactivates the heteroaromatic (pyridine) ring, forcing the electrophilic nitronium ion (
Step-by-Step Methodology:
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Acidic Activation: Charge a dry, round-bottom flask with concentrated sulfuric acid (
, 5.0 equiv) and cool to 0–5 °C using an ice-water bath. -
Substrate Addition: Slowly add 2-chloro-3,8-dimethylquinoline (1.0 equiv) portion-wise under vigorous stirring. Validation Check: Ensure complete dissolution; the mixture should remain below 10 °C to prevent oxidative degradation.
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Electrophile Generation: Dropwise add concentrated nitric acid (
, 1.1 equiv). Logic: Strict stoichiometric control of prevents the formation of dinitro-impurities. -
Reaction Propagation: Remove the ice bath and stir the mixture at room temperature (20–25 °C) for exactly 1.0 hour. Monitor via LC-MS until the starting material is consumed.
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Quenching & Precipitation: Pour the reaction mixture slowly over crushed ice. Logic: The massive dilution quenches the nitronium ion and drastically reduces the solubility of the product, forcing precipitation.
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Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH.
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Purification: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to isolate the pure C5-nitro isomer (Typical yield: ~27-30%).
Protocol 2: Downstream Functionalization to 5-Aminoquinolines
Objective: Convert the intermediate into a 5-amino-2-arylquinoline scaffold for drug development.
Causality & Logic:
The C2-chlorine is replaced with an aryl group via Suzuki-Miyaura coupling. Following this, the C5-nitro group must be reduced. Catalytic hydrogenation (e.g.,
Step-by-Step Methodology:
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Suzuki Coupling: In a Schlenk flask, combine 2-chloro-3,8-dimethyl-5-nitroquinoline (1.0 equiv), the target aryl boronic acid (1.2 equiv),
(0.05 equiv), and (2.0 equiv). -
Solvent & Degassing: Add a solvent mixture of Dimethoxyethane (DME), ethanol, and water (typically 2:1:1 v/v/v). Degas the mixture via three freeze-pump-thaw cycles.
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Heating: Stir the mixture at 80 °C for 5.0 hours under an inert Argon atmosphere.
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Nitro Reduction (One-Pot or Stepwise): Isolate the coupled intermediate. Dissolve it in an Ethanol/Water mixture (4:1 v/v). Add Iron powder (5.0 equiv) and
(2.0 equiv). -
Reflux: Heat the suspension to reflux (approx. 85 °C) for 1.0 hour. Validation Check: The reaction color will shift from yellow/orange to dark brown/black as iron oxides form.
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Filtration: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the pad with hot ethanol.
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Concentration: Concentrate the filtrate under reduced pressure to yield the highly nucleophilic 5-aminoquinoline derivative, ready for final N-alkylation.
Pharmacological Context: The CRF1 Pathway
The ultimate purpose of synthesizing 2-chloro-3,8-dimethyl-5-nitroquinoline is to access antagonists for the CRF1 receptor. Corticotropin-Releasing Factor (CRF) is a neuropeptide that regulates the hypothalamic-pituitary-adrenal (HPA) axis. Hyperactivation of the CRF1 receptor is a primary driver of stress-related psychiatric disorders, including severe anxiety and depression.
By utilizing the quinoline scaffold derived from our title compound, researchers can synthesize lipophilic, BBB-permeable small molecules that competitively bind to the CRF1 receptor, halting the downstream cAMP/PKA signaling cascade and mitigating the stress response[4].
Mechanism of action of CRF1 receptor antagonists in blocking stress-induced signaling.
Conclusion
2-Chloro-3,8-dimethyl-5-nitroquinoline is a masterclass in rational intermediate design. Its precise arrangement of halogens, alkyl groups, and nitro functionalities allows medicinal chemists to execute highly regioselective and chemoselective transformations. By mastering the reaction conditions—specifically the acidic nitration and the mild iron-mediated reduction—researchers can efficiently scale the production of advanced CRF1 receptor antagonists for clinical evaluation.
References
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Takeda, K., Terauchi, T., Hashizume, M., Shin, K., Ino, M., Shibata, H., & Yonaga, M. (2012). Design, synthesis, and structure–activity relationships of a series of 2-Ar-8-methyl-5-alkylaminoquinolines as novel CRF1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(17), 5372-5378. URL:[Link]
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Takeda, K., Terauchi, T., Hashizume, M., Shikata, K., Taguchi, R., Murata-Tai, K., Fujisawa, M., Takahashi, Y., Shin, K., Ino, M., Shibata, H., & Yonaga, M. (2012). Synthesis and structure–activity relationships of 8-substituted-2-aryl-5-alkylaminoquinolines: Potent, orally active corticotropin-releasing factor-1 receptor antagonists. Bioorganic & Medicinal Chemistry, 20(22), 6559-6578. URL:[Link]
Sources
- 1. 2-chloro-3,8-dimethyl-5-nitroquinoline - CAS号 1395411-53-6 - 摩熵化学 [molaid.com]
- 2. 2-[2,6-Dimethoxy-4-(methoxymethyl)phenoxy]-3,8-dimethylquinolin-5-amine - CAS号 1395411-55-8 - 摩熵化学 [molaid.com]
- 3. 2-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-3,8-dimethyl-5-nitroquinoline - CAS号 1395412-32-4 - 摩熵化学 [molaid.com]
- 4. Quinoline synthesis [organic-chemistry.org]
